3-(Oxolan-3-yl)morpholine
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Overview
Description
The compound is characterized by its molecular formula C8H15NO2 and a molecular weight of 157.21 g/mol . This compound is of interest due to its unique structure, which combines the properties of both morpholine and tetrahydrofuran, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Oxolan-3-yl)morpholine typically involves the reaction of morpholine with tetrahydrofuran derivatives. One common method is the nucleophilic substitution reaction where morpholine reacts with 3-chlorotetrahydrofuran under basic conditions to form this compound . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution process.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. The use of catalysts and solvents that promote the reaction while minimizing side products is also a key consideration in industrial production.
Chemical Reactions Analysis
Types of Reactions: 3-(Oxolan-3-yl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the morpholine ring, enhancing its chemical diversity.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
3-(Oxolan-3-yl)morpholine has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological targets.
Medicine: It is explored for its potential therapeutic properties, including its use as a building block for drug development.
Industry: The compound is utilized in the production of polymers, resins, and other materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-(Oxolan-3-yl)morpholine involves its interaction with molecular targets such as enzymes and receptors. The morpholine ring can form hydrogen bonds and other interactions with active sites of enzymes, modulating their activity. The tetrahydrofuran ring provides additional binding interactions, enhancing the compound’s affinity and specificity for its targets. These interactions can lead to the inhibition or activation of specific biochemical pathways, depending on the context of its use.
Comparison with Similar Compounds
Morpholine: A simpler analog with only the morpholine ring, lacking the tetrahydrofuran moiety.
Tetrahydrofuran: A cyclic ether without the morpholine ring, used as a solvent and intermediate in organic synthesis.
N-Methylmorpholine: A derivative of morpholine with a methyl group attached to the nitrogen atom.
Uniqueness: 3-(Oxolan-3-yl)morpholine is unique due to its dual-ring structure, which combines the properties of both morpholine and tetrahydrofuran. This structural feature enhances its chemical versatility and potential for diverse applications in various fields of research and industry.
Properties
IUPAC Name |
3-(oxolan-3-yl)morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-3-10-5-7(1)8-6-11-4-2-9-8/h7-9H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRHSKTDCPXBFDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C2COCCN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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